![molecular formula C15H21N3O2S B6522946 N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1006204-93-8](/img/structure/B6522946.png)
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
White-light-emitting Organic Electroluminescent Devices
This compound is used in the development of white organic light-emitting diodes (WOLEDs). It is used as a single emitting layer in the WOLEDs. The monomer emission, excimer, and electromer emission are all observed from this compound, and combining them, the white light emission with color coordinate of Commission International de L’Eclairage (CIE) (0.37, 0.31) was achieved .
Charge Carrier Mobility in Polymer Composites
Polymer composites based on this compound with PCBM and copper (II) pyropheophorbide derivative (Cu-PP) were developed. In thin films of the composites, the charge carrier mobility was investigated for the first time. The electron and hole mobilities are the most balanced compared to binary composites and the photoconductivity is enhanced due to the sensitization by Cu-PP in blue and red spectral ranges .
Interfacial Passivation Strategy for Perovskite Solar Cells
This compound is used in an interfacial passivation strategy that promotes the efficiency and operational stability of perovskite solar cells .
Mechanism of Action
Target of Action
It is known that similar compounds often interact with specific proteins or enzymes in the body, altering their function .
Mode of Action
Based on its chemical structure, it can be hypothesized that it interacts with its target through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds often lead to changes in cellular function, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Safety and Hazards
properties
IUPAC Name |
N-(4-butylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-6-13-7-9-14(10-8-13)17-21(19,20)15-11-18(3)16-12(15)2/h7-11,17H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXKXJOMKXQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
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